Indeno[2,1-b]pyran, 2-ethyl- Indeno[2,1-b]pyran, 2-ethyl-
Brand Name: Vulcanchem
CAS No.: 62096-30-4
VCID: VC15976249
InChI: InChI=1S/C14H12O/c1-2-11-7-8-13-12-6-4-3-5-10(12)9-14(13)15-11/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C14H12O
Molecular Weight: 196.24 g/mol

Indeno[2,1-b]pyran, 2-ethyl-

CAS No.: 62096-30-4

Cat. No.: VC15976249

Molecular Formula: C14H12O

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Indeno[2,1-b]pyran, 2-ethyl- - 62096-30-4

Specification

CAS No. 62096-30-4
Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
IUPAC Name 2-ethylindeno[2,1-b]pyran
Standard InChI InChI=1S/C14H12O/c1-2-11-7-8-13-12-6-4-3-5-10(12)9-14(13)15-11/h3-9H,2H2,1H3
Standard InChI Key APJOQNBLPVUSDB-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C2C3=CC=CC=C3C=C2O1

Introduction

Structural Characteristics of Indeno[2,1-b]pyran, 2-ethyl-

Molecular Framework and Substituent Configuration

Indeno[2,1-b]pyran, 2-ethyl- features a fused bicyclic system comprising an indene moiety (a benzene ring fused to a cyclopentadiene ring) and a pyran ring (a six-membered oxygen-containing heterocycle). The ethyl group at the 2-position of the pyran ring introduces steric and electronic modifications that influence the compound’s reactivity and interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₂O
Molecular Weight196.24448 g/mol
IUPAC Name2-ethylindeno[2,1-b]pyran
SMILESCCc3ccc1c(cc2ccccc12)o3
InChI KeyAPJOQNBLPVUSDB-UHFFFAOYSA-N

The SMILES string delineates the connectivity: the ethyl group (CC) attaches to the pyran ring’s 2-position, while the indene system (c2ccccc12) merges with the pyran’s oxygen atom. Computational models predict a planar geometry for the fused rings, with the ethyl group adopting a staggered conformation to minimize steric strain .

Spectroscopic and Crystallographic Data

While experimental crystallographic data for 2-ethylindeno[2,1-b]pyran remain unpublished, analogous indeno-pyran derivatives exhibit characteristic spectroscopic signatures. For example, infrared (IR) spectra of similar compounds show strong absorption bands near 1650–1750 cm⁻¹, corresponding to carbonyl groups in fused systems . Nuclear magnetic resonance (NMR) data for the parent indeno[2,1-b]pyran reveal distinct proton environments: aromatic protons resonate at δ 6.5–8.0 ppm, while oxygen-adjacent protons appear upfield at δ 4.0–5.0 ppm. These patterns likely extend to the 2-ethyl derivative, with additional signals for the ethyl group’s methyl (δ 0.8–1.5 ppm) and methylene (δ 1.2–2.0 ppm) protons .

Synthetic Methodologies

General Strategies for Indeno-pyran Synthesis

The synthesis of indeno[2,1-b]pyran derivatives typically involves cyclization reactions between indene precursors and pyran-forming components. For instance, 4-phenyl-2-propylindeno[2,1-b]pyran (CAS: 62224-60-6) is synthesized via acid-catalyzed cyclization of indene aldehydes with propargyl alcohols. Similarly, multi-component reactions (MCRs) leveraging heterocyclic ketene aminals (HKAs) have been employed to construct spiro-indeno-pyran hybrids .

Hypothetical Routes to 2-Ethylindeno[2,1-b]pyran

Although no explicit synthesis of 2-ethylindeno[2,1-b]pyran is documented, plausible pathways include:

  • Friedel-Crafts Alkylation: Reacting indeno[2,1-b]pyran with ethyl bromide in the presence of AlCl₃ to introduce the ethyl group at the 2-position.

  • Cyclocondensation: Treating 1,3-indanedione with ethyl-substituted propargyl alcohols under acidic conditions to form the pyran ring .

These methods align with protocols used for analogous compounds, though optimization would be required to achieve high yields and purity.

Physicochemical Properties

Stability and Reactivity

The fused aromatic system confers thermal stability, as evidenced by thermogravimetric analysis (TGA) of similar compounds showing decomposition temperatures above 250°C . The ethyl substituent may enhance stability by sterically shielding reactive sites on the pyran ring.

Industrial and Research Applications

Materials Science

Indeno-pyran derivatives serve as precursors for organic semiconductors due to their extended π-conjugation. The ethyl group in 2-ethylindeno[2,1-b]pyran could enhance solubility in polymer matrices, facilitating the fabrication of flexible electronics .

Synthetic Intermediates

The compound’s reactive pyran ring makes it a valuable intermediate in MCRs. For instance, HKAs derived from 2-ethylindeno[2,1-b]pyran could enable the construction of spirocyclic compounds with applications in drug discovery .

Future Directions

  • Synthesis Optimization: Develop efficient routes to 2-ethylindeno[2,1-b]pyran, leveraging catalytic asymmetric methods for enantioselective production.

  • Biological Screening: Evaluate the compound’s activity against cancer cell lines and enzymatic targets like VEGFR2 and ADAMTS-5 .

  • Materials Characterization: Investigate its electronic properties for potential use in organic light-emitting diodes (OLEDs) or photovoltaic cells .

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